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Methioninyl adenylate - 13091-93-5

Methioninyl adenylate

Catalog Number: EVT-1189358
CAS Number: 13091-93-5
Molecular Formula: C15H25N6O7PS
Molecular Weight: 464.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Methioninyl adenylate is classified as an aminoacyl adenylate, a type of acyl adenylate that is formed during the aminoacylation process of transfer RNA (tRNA). It is primarily synthesized in organisms where methionine serves as the initiating amino acid for protein synthesis, such as in bacteria and eukaryotes .

Synthesis Analysis

The synthesis of methioninyl adenylate typically involves the reaction of methionine with adenosine triphosphate (ATP) catalyzed by methionyl-tRNA synthetase. The general reaction can be summarized as follows:

  1. Activation of Methionine: Methionine reacts with ATP to form methioninyl adenylate and pyrophosphate (PPi).
  2. Formation of Aminoacyl-tRNA: The methioninyl adenylate then reacts with tRNA to form methionyl-tRNA and release AMP.

Key parameters during synthesis include:

  • Temperature: Optimal temperatures for enzyme activity are typically around 37°C.
  • pH: The reaction generally occurs at physiological pH (7.0 to 7.5).
  • Concentration: The concentrations of ATP and methionine must be optimized to ensure efficient conversion to methioninyl adenylate .
Molecular Structure Analysis

Methioninyl adenylate has a specific molecular structure characterized by its components:

  • Methionine Component: Contains a sulfur atom in its side chain, which is critical for its biochemical interactions.
  • Adenosine Monophosphate Component: Comprises an adenosine base linked to a phosphate group.

The molecular formula for methioninyl adenylate is C₁₃H₁₈N₅O₄S, with a molecular weight of approximately 345.37 g/mol. The structure can be visualized as having an adenosine moiety connected to the carboxylic acid group of methionine through an acyl bond .

Chemical Reactions Analysis

Methioninyl adenylate participates in several key biochemical reactions:

  • Aminoacylation Reaction: This involves the transfer of the methionine moiety from methioninyl adenylate to tRNA, forming methionyl-tRNA.
  • Inhibition Mechanism: Methioninyl adenylate can inhibit protein synthesis by binding to methionyl-tRNA synthetase, thus preventing the proper formation of aminoacyl-tRNA complexes necessary for translation .

The kinetics of these reactions often involve measuring dissociation constants and reaction rates, which are crucial for understanding enzyme efficiency and substrate affinity .

Mechanism of Action

The mechanism of action for methioninyl adenylate primarily revolves around its role as an intermediate in the aminoacylation process. Upon binding to methionyl-tRNA synthetase:

  1. Enzyme Activation: The binding induces conformational changes in the enzyme, facilitating the transfer of the methionine moiety to tRNA.
  2. Transition State Stabilization: Methioninyl adenylate mimics a transition state during the enzymatic reaction, enhancing binding stability and promoting catalysis.

Studies have shown that specific residues within the enzyme's active site play critical roles in this mechanism, influencing both substrate binding and product release .

Physical and Chemical Properties Analysis

Methioninyl adenylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions, particularly at physiological pH.
  • Stability: The compound is relatively stable under physiological conditions but may hydrolyze under extreme pH or temperature conditions.
  • Reactivity: Methioninyl adenylate readily participates in nucleophilic attack reactions due to its acyclic structure, making it reactive towards nucleophiles such as tRNA.

These properties are essential for its function in biological systems and its potential applications in biochemical research .

Applications

Methioninyl adenylate has several significant scientific applications:

  • Biochemical Research: It serves as a model compound for studying aminoacylation mechanisms and enzyme kinetics.
  • Drug Development: Understanding its interactions with enzymes has implications for developing inhibitors targeting protein synthesis pathways, which could be beneficial in treating bacterial infections or cancer .
  • Synthetic Biology: Methioninyl adenylate can be utilized in engineering synthetic pathways for producing proteins with non-canonical amino acids or modified functionalities.
Chemical Structure & Biosynthesis Pathways

Molecular Configuration of Methioninyl Adenylate

Methioninyl adenylate (Met-AMP), also known as methionyl adenylate or methionyl-5′-AMP, is a high-energy mixed anhydride intermediate central to protein biosynthesis. Its molecular formula is C₁₅H₂₂N₆O₇PS, with a molar mass of 470.42 g/mol. Structurally, Met-AMP consists of two moieties: (1) the amino acid L-methionine, characterized by a sulfur-containing thioether group (–SCH₃) at the γ-carbon of its aliphatic side chain, and (2) adenosine monophosphate (AMP), derived from adenosine triphosphate (ATP) (Fig. 1). These moieties are linked via a labile acyl phosphoanhydride bond formed between the α-carboxyl group of methionine and the α-phosphate group of AMP [3] [9].

Crystallographic studies of Escherichia coli methionyl-tRNA synthetase (MetRS) complexes reveal that Met-AMP adopts a compact conformation within the enzyme’s active site. The methionine side chain inserts into a hydrophobic pocket lined by residues Tyrosine 15 (Tyr15) and Tryptophan 253 (Trp253), while the sulfur atom forms specific interactions with Histidine 301 (His301), enabling discrimination against non-cognate amino acids like leucine or norleucine. The adenosine moiety engages in hydrogen bonding and stacking interactions, stabilizing the bent conformation of ATP observed during catalysis. The phosphoanhydride bond exhibits high reactivity due to electron withdrawal by adjacent phosphorus and carbonyl groups, rendering it susceptible to nucleophilic attack by the 3′-OH of tRNAᴹᵉᵗ [3] [9] [10].

Table 1: Key Structural Parameters of Methioninyl Adenylate

ParameterValue/DescriptionMethod/Source
Bond TypeAcyl Phosphoanhydride (R–CO–O–PO₃⁻)X-ray Crystallography (1.90 Å)
Reactive GroupsMethionyl α-carboxyl; AMP α-phosphate [9]
Critical InteractionsHydrophobic pocket (Tyr15, Trp253); Sulfur recognition (His301) [3] [9]
ConformationBent ATP conformation; Compact enzyme-bound state [9]

Biosynthetic Precursors: Methionine and ATP Interaction

The biosynthesis of Met-AMP requires two precursors: the amino acid L-methionine and adenosine triphosphate (ATP). L-Methionine is a sulfur-containing, non-polar essential amino acid in mammals but synthesized de novo in plants, fungi, and bacteria via the aspartate pathway coupled with sulfur assimilation (Fig. 2A). Its structure features a γ-methylthioether group (–CH₂–CH₂–S–CH₃) attached to the α-carbon backbone [1] [5] [8]. ATP serves as the universal energy currency and adenylate donor. Its triphosphate tail provides the energetic driving force for anhydride bond formation. Crucially, ATP binds MetRS as a Mg²⁺-ATP complex, where Mg²⁺ coordinates the β- and γ-phosphates, neutralizing negative charges and facilitating nucleophilic attack by methionine’s carboxylate oxygen [2] [7].

The binding of both substrates induces significant conformational changes in MetRS. Methionine binding promotes closure of the active site via rotation of Tyr15 and Trp253, creating a solvent-shielded environment. Subsequent ATP binding positions the α-phosphate adjacent to the activated methionine carboxylate, priming the adenylation reaction [3] [9].

Enzymatic Synthesis via Methionyl-tRNA Synthetase (MetRS)

Met-AMP is synthesized exclusively by methionyl-tRNA synthetase (MetRS; EC 6.1.1.10), a Class I aminoacyl-tRNA synthetase (aaRS) characterized by a Rossmann-fold catalytic domain and HIGH/KMSKS signature motifs. The reaction proceeds via a bi-bi ping-pong mechanism:

Step 1: AdenylationL-Methionine + ATP + MetRS ⇌ MetRS:(Met-AMP) + PPᵢΔG°' ≈ –10.9 kcal/mol [2] [7]

This step involves nucleophilic attack by the carboxylate oxygen of methionine on the α-phosphorus of ATP, resulting in displacement of pyrophosphate (PPᵢ) and formation of Met-AMP. The reaction is reversible but driven forward by rapid hydrolysis of PPᵢ via inorganic pyrophosphatase in vivo. Kinetic studies indicate ordered substrate binding: methionine binds before ATP [4] [6] [7].

Step 2: AminoacylationMetRS:(Met-AMP) + tRNAᴹᵉᵗ → MetRS + AMP + Methionyl-tRNAᴹᵉᵗ

Here, the methionyl moiety is transferred from Met-AMP to the 2′- or 3′-hydroxyl of the terminal adenosine (A76) of tRNAᴹᵉᵗ, yielding methionyl-tRNAᴹᵉᵗ and AMP. MetRS undergoes another conformational change upon tRNA binding, repositioning Tyr15 to deshield the anhydride bond for nucleophilic attack [3] [6] [9].

Table 2: Kinetic Parameters for Escherichia coli MetRS

ParameterValueConditionsSource
Kₘ (Methionine)10–25 μMpH 7.5, 37°C [10]
Kₘ (ATP)100–500 μMpH 7.5, 37°C [7]
kcat (Adenylation)~20 s⁻¹pH 7.5, 37°C [10]
Affinity for Met-AMPKd ≈ 0.1 nMEnzyme-bound state [3]

Comparative Analysis with Related Aminoacyl Adenylates

Met-AMP shares core structural features with other aminoacyl adenylates (aa-AMPs): an amino acid linked via an acyl phosphoanhydride bond to AMP. However, key distinctions arise from the unique properties of methionine and the specific architecture of MetRS (Fig. 3):

  • Substrate Specificity: Unlike smaller aa-AMPs (e.g., glycyl- or alanyl-AMP), Met-AMP requires a deep hydrophobic pocket to accommodate its extended side chain. The sulfur atom’s interaction with His301 provides additional specificity, reducing misactivation of leucine or norleucine. In contrast, isoleucyl-AMP synthesis requires extensive proofreading due to the structural similarity between isoleucine and valine [7] [10].
  • Enzyme Class: MetRS belongs to Class I aaRSs, which adenylate the amino acid on the 2′-OH of tRNA and possess Rossmann-fold catalytic domains. Class I aaRSs (e.g., LeuRS, IleRS, ValRS) often activate hydrophobic amino acids. Class II aaRSs (e.g., aspartyl-, seryl-AMP synthetases) utilize antiparallel β-sheet folds and aminoacylate the 3′-OH [7].
  • Catalytic Mechanism: MetRS does not require tRNA for adenylate formation (unlike Class I glutaminyl- or arginyl-RS). Its editing activity is minimal compared to IleRS or ValRS, reflecting methionine’s lower susceptibility to misincorporation [6] [7].
  • Structural Mimicry: β³-Methionine adenylate binds MetRS similarly to Met-AMP but exhibits drastically reduced catalytic efficiency (kcat/Kₘ lowered by ~10³-fold) due to improper positioning of the carboxylate for adenylation [10].

These distinctions underscore how Met-AMP’s structure and biosynthesis are optimized for fidelity in methionine incorporation during translation, leveraging both steric constraints and specific chemical interactions within the MetRS active site.

Properties

CAS Number

13091-93-5

Product Name

Methioninyl adenylate

IUPAC Name

[(2S)-2-amino-4-methylsulfanylbutyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C15H25N6O7PS

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C15H25N6O7PS/c1-30-3-2-8(16)4-26-29(24,25)27-5-9-11(22)12(23)15(28-9)21-7-20-10-13(17)18-6-19-14(10)21/h6-9,11-12,15,22-23H,2-5,16H2,1H3,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,15+/m0/s1

InChI Key

QJJZMJWXTYLFEU-OPYVMVOTSA-N

SMILES

CSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Synonyms

methioninyl adenylate
methionyl adenylate

Canonical SMILES

CSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Isomeric SMILES

CSCC[C@@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N

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